molecular formula C30H48O4 B1251273 Cyclamiretin A CAS No. 5172-34-9

Cyclamiretin A

Cat. No.: B1251273
CAS No.: 5172-34-9
M. Wt: 472.7 g/mol
InChI Key: UBWMMEPLQFWYCH-GFRLSDCRSA-N
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Description

Cyclamiretin A is a triterpenoid saponin aglycone (type I) predominantly isolated from plants in the Ardisia genus (Myrsinaceae) and Cyclamen species (Primulaceae) . Structurally, it belongs to the pentacyclic triterpene class, characterized by a cyclamiretane skeleton with hydroxyl groups at specific positions (e.g., C-3, C-16, and C-28) . The compound is often glycosylated with complex oligosaccharide chains, such as arabinose, glucose, xylose, and rhamnose units, which significantly influence its bioactivity and solubility .

This compound exhibits notable pharmacological properties, including cytotoxicity against cancer cell lines (e.g., murine B16 melanoma and human sarcoma XC cells) . Its isolation typically involves methanol extraction followed by chromatographic purification using silica gel, Sephadex LH-20, or ODS columns . Physicochemically, it is amorphous, resinous, and highly poisonous, with solubility in alcohols but insolubility in water and nonpolar solvents .

Properties

CAS No.

5172-34-9

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2,10-dihydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C30H48O4/c1-24(2)19-7-11-27(5)20(26(19,4)10-9-22(24)32)8-12-30-21-15-25(3,17-31)13-14-29(21,18-34-30)23(33)16-28(27,30)6/h17,19-23,32-33H,7-16,18H2,1-6H3/t19-,20+,21+,22-,23+,25-,26-,27+,28-,29+,30-/m0/s1

InChI Key

UBWMMEPLQFWYCH-GFRLSDCRSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC45C3(CC(C6(C4CC(CC6)(C)C=O)CO5)O)C)C)C

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O)C)C=O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC45C3(CC(C6(C4CC(CC6)(C)C=O)CO5)O)C)C)C

Synonyms

cyclamiretin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Compound Aglycone Type Glycosylation Pattern Key Functional Groups Source Reference
This compound Type I 3-β-O-[Xyl-(1→2)-Glc-(1→4)-Glc-(1→2)-Ara] C-3, C-16, C-28 hydroxyls Ardisia spp., Cyclamen coum
Cyclamiretin C Type I 3-β-O-[Glc-(1→3)-Glc-(1→2)-Ara] C-3 hydroxyl, C-28 methyl Cyclamen spp.
Isocyclamin Type II 3-β-O-[Glc-(1→6)-Glc-(1→2)-Rha] C-16 aldehyde, C-28 carboxyl Cyclamen spp.
Ardisianosides D Type I 3-β-O-[GlcUA-(1→2)-Xyl] C-3 hydroxyl, C-28 methyl Psychotria spp.
Ginsenosides Dammarane 3-β-O-[Glc-(1→2)-Glc] C-12 hydroxyl, C-20 double bond Panax ginseng

Key Observations :

  • Glycosylation: this compound’s branched sugar chain (e.g., xylose-glucose-arabinose) enhances its amphiphilicity, facilitating membrane interaction in cytotoxicity assays . In contrast, ginsenosides have simpler glycosylation, contributing to their neuroprotective effects rather than cytotoxicity .
  • Aglycone Modifications : Unlike isocyclamin (Type II aglycone with a C-16 aldehyde), this compound retains hydroxyl groups at C-16 and C-28, critical for binding to cellular targets .

Pharmacological Activity Comparison

This compound and its glycosylated derivatives demonstrate distinct bioactivities compared to analogs:

Table 2: Cytotoxic Activity of this compound Derivatives vs. Related Compounds

Compound Cell Line Tested IC₅₀ (μM) Mechanism of Action Reference
LTS-4 (this compound glycoside) Human leukemia HL-60 0.8 Apoptosis via mitochondrial pathway
Ardisianosides D Sarcoma XC 5.2 Cell cycle arrest at G2/M phase
Ginsenoside Rh2 MCF-7 breast cancer 15.4 Caspase-3 activation
Cyclamin (Isocyclamin derivative) HeLa 12.7 ROS generation

Key Findings :

  • Potency : this compound derivatives (e.g., LTS-4) exhibit lower IC₅₀ values than most analogs, indicating higher cytotoxicity .
  • Mechanistic Diversity: While this compound induces apoptosis via mitochondrial pathways, ginsenosides primarily modulate immune responses .

Extraction and Solubility Profiles

Table 3: Extraction and Physicochemical Properties

Compound Preferred Solvent Water Solubility Chromatographic Method Reference
This compound Methanol Insoluble Silica gel, ODS columns
Cyclamiretin C Ethanol Partially soluble Sephadex LH-20
Protodioscin Water-EtOH mix Soluble Reverse-phase HPLC

Notable Differences:

  • This compound’s insolubility in water necessitates alcohol-based extraction, whereas protodioscin (a steroidal saponin) is water-soluble due to its polar aglycone .

Chromatographic Behavior

Table 4: TLC Detection Methods

Compound Reagent Detection Wavelength (nm) Reference
This compound Vanillin-HClO₄ 560
Ginsenosides Vanillin-H₂SO₄ 544
Protodioscin Ehrlich reagent 515

Insight :

  • This compound’s distinct red coloration with vanillin-HClO₄ aids in its identification, contrasting with ginsenosides’ pink hues .

Q & A

Q. What methodologies identify protein targets of this compound in complex cellular environments?

  • Methodological Answer : Apply chemical proteomics (activity-based protein profiling) with biotinylated this compound probes. Perform pull-down assays followed by streptavidin affinity purification and LC-MS/MS. Confirm target engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclamiretin A
Reactant of Route 2
Cyclamiretin A

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